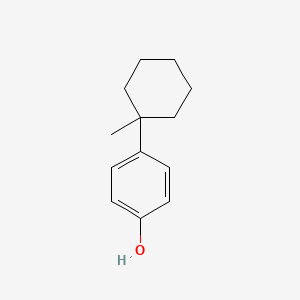![molecular formula C12H12N2O B3047995 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- CAS No. 152008-63-4](/img/structure/B3047995.png)
1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-
Vue d'ensemble
Description
1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-, also known as 4'-phenyl-1H-pyrazole-1-propanone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- has potential applications in various scientific fields. In medicine, it has been studied for its potential anticancer properties, as it has been shown to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In agriculture, it has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In industry, it has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- varies depending on its application. In medicine, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB). In agriculture, it has been shown to inhibit the growth of weeds by inhibiting the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. In industry, it has been shown to improve the mechanical properties of polymers by increasing the intermolecular interactions between the polymer chains.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- vary depending on its application. In medicine, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as suppress the production of pro-inflammatory cytokines. In agriculture, it has been shown to inhibit the growth of weeds by preventing the biosynthesis of branched-chain amino acids. In industry, it has been shown to improve the mechanical properties of polymers by increasing the intermolecular interactions between the polymer chains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- in lab experiments include its relatively simple synthesis method, its potential applications in various scientific fields, and its ability to improve the mechanical properties of polymers. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-. In medicine, further research could focus on its potential use as an anticancer agent and anti-inflammatory agent, as well as its potential toxicity and side effects. In agriculture, further research could focus on its potential use as a herbicide and its effects on non-target organisms. In industry, further research could focus on its potential use as a polymer additive and its effects on the properties of different types of polymers. Additionally, further research could focus on the development of more efficient synthesis methods and the optimization of its properties for specific applications.
Propriétés
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPAXZCGUOULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458326 | |
| Record name | 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152008-63-4 | |
| Record name | 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)



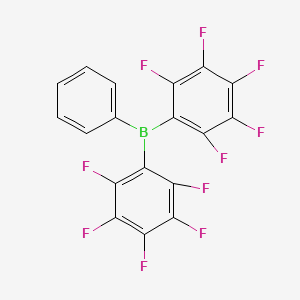
![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)

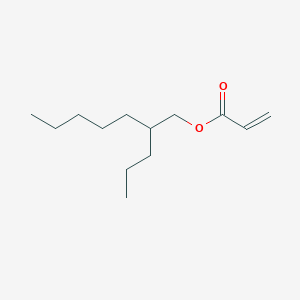
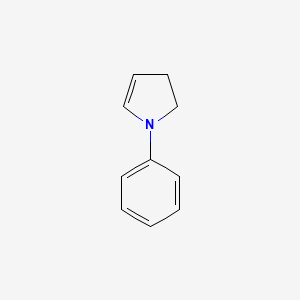
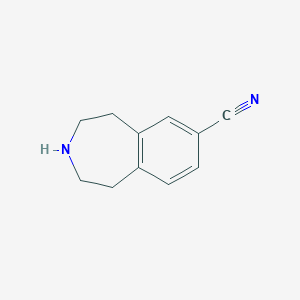
![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)
![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)
